1-(3-Chloro-5-fluorophenyl)-1-butanol
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Overview
Description
1-(3-Chloro-5-fluorophenyl)-1-butanol is an organic compound characterized by the presence of a butanol group attached to a 3-chloro-5-fluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-5-fluorophenyl)-1-butanol typically involves the reaction of 3-chloro-5-fluorophenylmethanol with butanal under specific conditions. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through a nucleophilic addition mechanism .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain a steady flow of reactants and efficient heat transfer .
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-5-fluorophenyl)-1-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: 1-(3-Chloro-5-fluorophenyl)-1-butanone.
Reduction: 1-(3-Chloro-5-fluorophenyl)butane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chloro-5-fluorophenyl)-1-butanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-fluorophenyl)-1-butanol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s fluorine and chlorine atoms play a crucial role in enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-fluorophenylmethanol: A precursor in the synthesis of 1-(3-Chloro-5-fluorophenyl)-1-butanol.
3-Chloro-5-fluorophenylboronic acid: Used in similar synthetic applications and has comparable chemical properties.
3-Chloro-5-fluorophenylpropionaldehyde: Another related compound with similar reactivity.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and binding properties. The presence of both chlorine and fluorine atoms enhances its chemical stability and potential for selective interactions with biological targets .
Properties
IUPAC Name |
1-(3-chloro-5-fluorophenyl)butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFO/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h4-6,10,13H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFRZONVGSRIJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=CC(=C1)Cl)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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